GNE-617 -

GNE-617

Catalog Number: EVT-269667
CAS Number:
Molecular Formula: C21H15F2N3O3S
Molecular Weight: 427.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GNE-617, chemically known as N-{4-[(3,5-Difluorophenyl)sulfonyl]benzyl}imidazo[1,2-A]pyridine-6-Carboxamide, is a potent and selective small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). [, , , ] This enzyme catalyzes the rate-limiting step in the NAD salvage pathway, a critical metabolic pathway for cellular energy production. [, , ] GNE-617 is primarily investigated for its potential as an anti-cancer agent due to its ability to disrupt NAD metabolism in tumor cells. [, , , , ]

Molecular Structure Analysis

A key chemical reaction involving GNE-617 is its phosphoribosylation by NAMPT. [] This reaction, catalyzed by the target enzyme itself, leads to the formation of a phosphorylated GNE-617 adduct (pRib-GNE-617). [] The formation of this adduct is considered crucial for the potent and prolonged inhibition of NAMPT by GNE-617. []

Mechanism of Action

GNE-617 functions by inhibiting NAMPT, a critical enzyme in the NAD salvage pathway. [, , , , ] This pathway is responsible for regenerating NAD from nicotinamide (NAM). [, , ] By blocking NAMPT activity, GNE-617 depletes intracellular NAD levels. [, , , ] This depletion has a cascading effect on cellular metabolism, as NAD is a crucial cofactor for numerous enzymatic reactions, ultimately leading to cell death, primarily through oncosis. [, , ]

Physical and Chemical Properties Analysis

GNE-617 exhibits favorable pharmacological properties, including high oral bioavailability across different species (mice: 29.7%, rats: 33.9%, monkeys: 29.4%, dogs: 65.2%). [] It also demonstrates low plasma clearance in monkeys and dogs and moderate clearance in mice and rats. [] Additionally, GNE-617 shows moderately high plasma protein binding and good stability in vitro. [] These properties contribute to its potential as a therapeutic agent.

Applications
  • NAD metabolism in cancer: Its use helps elucidate the role of the NAD salvage pathway in various cancers, including multiple myeloma, pancreatic cancer, colorectal cancer, fibrosarcoma, prostate cancer, and non-small cell lung carcinoma. [, , , , , , , , , ]
  • Mechanisms of tumor cell death: Studies using GNE-617 have illuminated the sequence of events leading to oncosis-mediated cell death upon NAD depletion. [, , ]
  • Drug resistance mechanisms: Research utilizing GNE-617 has provided insights into potential mechanisms of resistance to NAMPT inhibitors, involving mutations in the NAMPT enzyme and altered protein interactions. []
  • Biomarker discovery: GNE-617 has been instrumental in identifying NAPRT1 expression as a predictive biomarker for the efficacy of NAMPT inhibitors. [, ]
Future Directions
  • Clinical Development: Further investigation of GNE-617 in clinical trials to assess its safety and efficacy in cancer patients. []
  • Resistance Mechanisms: Developing strategies to overcome or circumvent resistance mechanisms to NAMPT inhibitors like GNE-617. []
  • Combination Therapies: Exploring the potential of GNE-617 in combination with other anti-cancer agents to enhance therapeutic efficacy. []
  • Biomarker Validation: Validating the use of NAPRT1 expression as a predictive biomarker for NAMPT inhibitor response in clinical settings. [, ]

GNE-618

    Compound Description: GNE-618 is a novel and orally bioavailable small molecule inhibitor of NAMPT. It was evaluated alongside GNE-617 for its therapeutic potential in NAPRT1-deficient tumor models.

GMX-1778

    Compound Description: GMX-1778 is a previously reported small molecule inhibitor of NAMPT. It was used as a comparative compound to investigate the effect of nicotinic acid (NA) co-administration on the efficacy of NAMPT inhibitors in vivo.

    Relevance: While the specific structural relation to GNE-617 is not provided, GMX-1778 shares the same target, NAMPT, and exhibits a similar loss of efficacy in vivo when co-administered with NA. This suggests that both compounds may share a similar mechanism of action or binding site on NAMPT, making them functionally related.

FK866

    Compound Description: FK866 (also known as APO866) is a potent and specific non-competitive inhibitor of NAMPT. It is known to induce apoptosis in tumor cells by depleting intracellular NAD+ levels.

    Relevance: Although structurally different from GNE-617, FK866 targets the same enzyme, NAMPT, and exhibits a comparable mechanism of action by inhibiting NAD+ biosynthesis. The research highlights a concerning phenomenon where resistance developed against FK866 led to cross-resistance to other NAMPT inhibitors, including GNE-617. This highlights a crucial shared vulnerability and the need for strategies to overcome potential cross-resistance among NAMPT inhibitors.

CHS-828

    Compound Description: CHS-828 is an indole-quinoline derivative that acts as a NAMPT inhibitor. It has shown antitumor activity in preclinical studies.

    Relevance: While the structure is not explicitly detailed in relation to GNE-617, CHS-828 is identified as another NAMPT inhibitor affected by cross-resistance arising from FK866 exposure. This suggests a similar binding mode or mechanism of action to GNE-617, making them functionally relevant in the context of NAMPT inhibition and resistance development.

STF-118804

    Compound Description: STF-118804 is a small-molecule inhibitor of NAMPT. It exhibits antiproliferative effects against various cancer cell lines.

    Relevance: Though a structural comparison to GNE-617 is not directly made, the study identifies STF-118804 as another NAMPT inhibitor susceptible to the cross-resistance phenomenon observed with FK866. This shared vulnerability suggests a potential functional similarity and shared binding site on NAMPT with GNE-617, highlighting the need to address potential cross-resistance in NAMPT-targeted therapies.

AU-4869

    Compound Description: AU-4869 is a dihydro-isoxazole derivative developed as a novel NAMPT inhibitor. It demonstrates potent cross-species activity and a reduced binding strength compared to first-generation NAMPT inhibitors.

Phosphoribosylated GNE-617 (pRib-GNE-617)

    Compound Description: pRib-GNE-617 is the phosphoribosylated form of GNE-617. It is formed through the interaction of GNE-617 with NAMPT in the presence of phosphoribosyl pyrophosphate (PRPP).

    Relevance: pRib-GNE-617 is directly formed from GNE-617 via the enzymatic activity of NAMPT. This adduct formation is crucial for GNE-617's potency, as the pRib-GNE-617 binds tightly to NAMPT, resulting in strong product inhibition. This unique characteristic differentiates GNE-617 from other NAMPT inhibitors and contributes to its potent cellular activity.

GNE-643

    Compound Description: GNE-643 is an isomer of GNE-617, indicating a difference in the spatial arrangement of atoms within the molecule while maintaining the same molecular formula. Like GNE-617, GNE-643 can undergo phosphoribosylation by NAMPT.

    Relevance: GNE-643 serves as a critical comparative compound to GNE-617 in understanding the relationship between phosphoribosylation and cellular potency. Despite similar biochemical potency in inhibiting NAMPT, GNE-643 exhibits significantly weaker cytotoxicity compared to GNE-617. This difference highlights the significance of the phosphoribosylated adduct's binding affinity to NAMPT for potent cellular activity, a characteristic prominent in GNE-617 but less so in GNE-643.

Properties

Product Name

GNE-617

IUPAC Name

N-[[4-(3,5-difluorophenyl)sulfonylphenyl]methyl]imidazo[1,2-a]pyridine-6-carboxamide

Molecular Formula

C21H15F2N3O3S

Molecular Weight

427.4 g/mol

InChI

InChI=1S/C21H15F2N3O3S/c22-16-9-17(23)11-19(10-16)30(28,29)18-4-1-14(2-5-18)12-25-21(27)15-3-6-20-24-7-8-26(20)13-15/h1-11,13H,12H2,(H,25,27)

InChI Key

XRDVXQQZLHVEQZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNC(=O)C2=CN3C=CN=C3C=C2)S(=O)(=O)C4=CC(=CC(=C4)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

GNE-617; GNE 617; GNE617.

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CN3C=CN=C3C=C2)S(=O)(=O)C4=CC(=CC(=C4)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.